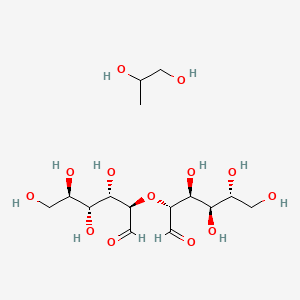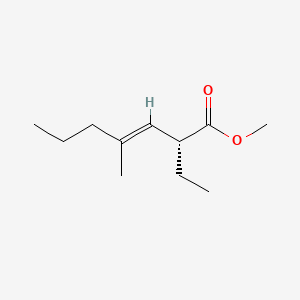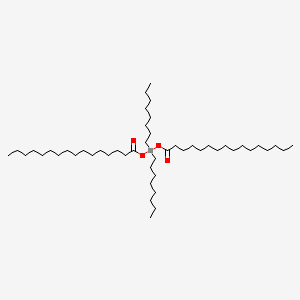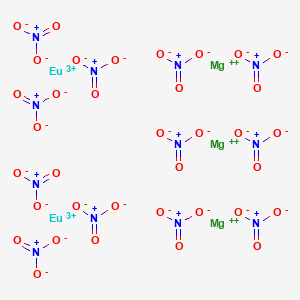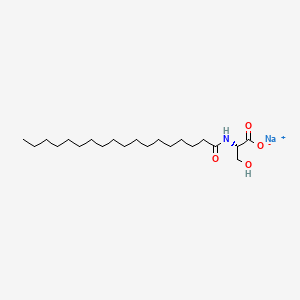![molecular formula C6H16N2O2 B15175550 Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- CAS No. 91598-32-2](/img/structure/B15175550.png)
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-: is an organic compound with the molecular formula C6H15NO3 . It is also known by several synonyms, including 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine , 3,6,9-Trioxadecylamine , and Triethylene glycol monoamine . This compound is a colorless to slightly yellow liquid that is soluble in water and many organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- can be synthesized through the reaction of ethylene glycol with ethanolamine . The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethylene oxide and diethylene glycol . The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Neutralization Reactions: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- can neutralize acids in exothermic reactions to form salts and water.
Substitution Reactions: It can undergo substitution reactions with various reagents, including isocyanates , halogenated organics , peroxides , phenols , epoxides , anhydrides , and acid halides .
Common Reagents and Conditions:
Acids: Used in neutralization reactions.
Isocyanates and Halogenated Organics: Used in substitution reactions.
Major Products:
Salts and Water: Formed during neutralization reactions.
Substituted Products: Formed during substitution reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- involves its ability to neutralize acids and participate in substitution reactions. The compound’s amine and alcohol functional groups allow it to interact with a variety of molecular targets and pathways, facilitating the formation of salts and substituted products .
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- Triethylene glycol monoamine
- Triglycolamine
Comparison: Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]- is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a spacer or linker in bioconjugate synthesis and its role in the preparation of fluorescent sensors highlight its unique applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
91598-32-2 |
|---|---|
Molekularformel |
C6H16N2O2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-[2-(2-aminoethoxy)ethylamino]ethanol |
InChI |
InChI=1S/C6H16N2O2/c7-1-5-10-6-3-8-2-4-9/h8-9H,1-7H2 |
InChI-Schlüssel |
MBWAKTVBXOPVNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCNCCO)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
